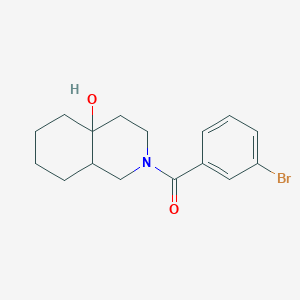
(3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone, also known as BRD-9424, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
(3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone works by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4), which plays a role in the regulation of gene expression. By inhibiting BRD4, (3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone prevents the expression of genes that are necessary for cancer cell growth and survival.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, (3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone has been found to have anti-inflammatory effects. It has been shown to inhibit the production of cytokines, which are proteins that play a role in the immune response. This suggests that (3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone may have potential therapeutic applications in inflammatory diseases.
実験室実験の利点と制限
One advantage of using (3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone in lab experiments is its specificity for BRD4. This makes it a useful tool for studying the role of BRD4 in cancer and other diseases. However, one limitation is that it is not yet clear whether (3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone has any off-target effects that could affect the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on (3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone. One area of interest is the development of combination therapies that include (3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone and other anti-cancer drugs. Another area of interest is the investigation of the anti-inflammatory effects of (3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone in animal models of inflammatory diseases. Additionally, further studies are needed to determine the safety and efficacy of (3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone in humans.
Conclusion
(3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone is a chemical compound with potential therapeutic applications in cancer treatment and inflammatory diseases. Its specificity for BRD4 makes it a useful tool for studying the role of this protein in disease. However, further research is needed to fully understand the biochemical and physiological effects of (3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone and its potential for clinical use.
合成法
The synthesis of (3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone involves the reaction of 3-bromobenzaldehyde with octahydroisoquinoline in the presence of a base, followed by a reduction step using sodium borohydride. The final product is obtained through a cyclization reaction using trifluoroacetic acid.
科学的研究の応用
(3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone has been found to have potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, specifically in breast cancer and acute myeloid leukemia. Additionally, it has been found to sensitize cancer cells to chemotherapy drugs, making it a promising candidate for combination therapy.
特性
IUPAC Name |
(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-(3-bromophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO2/c17-14-6-3-4-12(10-14)15(19)18-9-8-16(20)7-2-1-5-13(16)11-18/h3-4,6,10,13,20H,1-2,5,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMYYFNKNKBUAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCN(CC2C1)C(=O)C3=CC(=CC=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

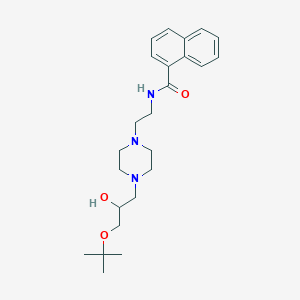

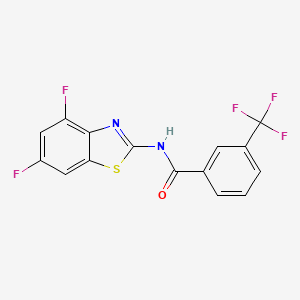
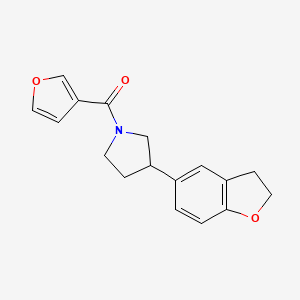
![2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2497933.png)

![5-(2,4-dichlorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2497936.png)
![9-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2497938.png)
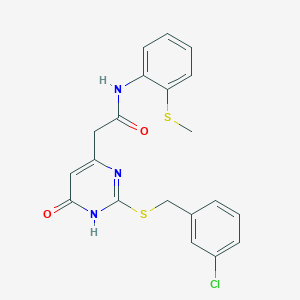
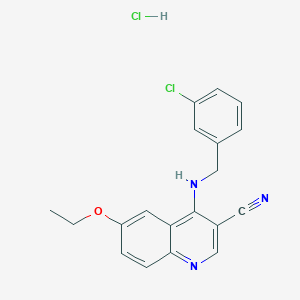
![3-(4-methylbenzyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2497946.png)
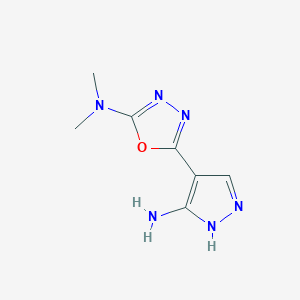

![N-[2-(hydroxymethyl)phenyl]furan-2-carboxamide](/img/structure/B2497952.png)